molecular formula C18H16N2O2S B12573590 3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 566146-48-3

3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12573590
CAS No.: 566146-48-3
M. Wt: 324.4 g/mol
InChI Key: URVHFBDPRRPJAG-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of 2-methylbenzaldehyde with 2-aminobenzamide to form an intermediate, which is then reacted with a thiol compound and an appropriate ketone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions may occur at the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one may have various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in the quinazolinone family with similar structures.

    Thioethers: Compounds containing sulfur atoms bonded to carbon atoms.

    Aromatic Ketones: Compounds with a carbonyl group attached to an aromatic ring.

Uniqueness

3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

566146-48-3

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-oxopropylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-12-7-3-6-10-16(12)20-17(22)14-8-4-5-9-15(14)19-18(20)23-11-13(2)21/h3-10H,11H2,1-2H3

InChI Key

URVHFBDPRRPJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C

Origin of Product

United States

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